Ersentilide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[4-[2-hydroxy-3-[2-(4-imidazol-1-ylphenoxy)ethylamino]propoxy]phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O5S/c1-31(27,28)24-17-2-6-21(7-3-17)30-15-19(26)14-22-11-13-29-20-8-4-18(5-9-20)25-12-10-23-16-25/h2-10,12,16,19,22,24,26H,11,13-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWUQVSQIFFFKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)OCC(CNCCOC2=CC=C(C=C2)N3C=CN=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30869708 | |
| Record name | N-{4-[2-Hydroxy-3-({2-[4-(1H-imidazol-1-yl)phenoxy]ethyl}amino)propoxy]phenyl}methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30869708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128264-20-0 | |
| Record name | N-[4-[2-Hydroxy-3-[[2-[4-(1H-imidazol-1-yl)phenoxy]ethyl]amino]propoxy]phenyl]methanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128264-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CK 3579 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128264200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthetic Pathways and Molecular Architecture of Ersentilide
Established Synthetic Methodologies for Ersentilide (B47484) and its Analogs
The synthesis of Ersentilide, N-[4-[2-Hydroxy-3-[2-(4-imidazol-1-ylphenoxy)ethylamino]propoxy]phenyl]methanesulfonamide, involves the strategic assembly of its core molecular fragments. The methodologies employed are designed to create the desired ether and amine linkages while controlling the stereochemistry at the single chiral center.
Precursor Chemistry and Reaction Conditions for Ersentilide Synthesis
In chemistry, a precursor is a compound that participates in a chemical reaction to produce another compound. wikipedia.org These starting materials are the foundational building blocks for more complex molecules. The synthesis of Ersentilide logically proceeds by coupling three key precursor fragments:
A substituted phenol (B47542) with a methanesulfonamide (B31651) group: This fragment forms the "head" of the molecule.
A three-carbon propyl linker with a reactive group: This central piece connects the two aromatic ends and contains the hydroxyl group. A common precursor for this is epichlorohydrin (B41342) or a related glycerol (B35011) derivative.
A phenoxyethanol (B1677644) derivative bearing an imidazole (B134444) ring: This portion contains the terminal imidazole group.
The general synthetic pathway involves a nucleophilic substitution reaction where the methanesulfonamide-substituted phenol reacts with a dielectrophilic three-carbon linker like epichlorohydrin. This is followed by a second nucleophilic substitution, where the amine of the imidazole-containing fragment opens the epoxide ring, forming the final carbon-nitrogen and carbon-oxygen bonds. Reaction conditions for such syntheses typically involve the use of a base to deprotonate the phenolic hydroxyl group, facilitating its reaction, and a suitable solvent that can accommodate both the reactants and the reaction temperature.
Stereoselective Synthesis Approaches for Ersentilide
Ersentilide possesses a single stereocenter at the carbon atom bearing the hydroxyl group in the propoxy linker. The specific three-dimensional arrangement (stereochemistry) of this center is crucial, as different stereoisomers of a chiral drug can have significantly different pharmacological activities. Therefore, stereoselective synthesis is a critical consideration. chemistrydocs.comrsc.org
Stereoselective synthesis refers to a chemical reaction that preferentially results in one stereoisomer over others. egrassbcollege.ac.in There are two primary approaches to achieve this for a molecule like Ersentilide:
Chiral Pool Synthesis: This method utilizes a chiral starting material. For Ersentilide, this would involve using a chirally pure three-carbon linker, such as (R)- or (S)-glycidol or their derivatives, instead of the achiral epichlorohydrin. The inherent chirality of the precursor is carried through the synthesis to define the stereochemistry of the final product.
Asymmetric Catalysis: This approach uses a small amount of a chiral catalyst to direct the reaction to form one enantiomer preferentially. For the synthesis of Ersentilide, a chiral catalyst could be employed during the epoxide-opening step to ensure the incoming amine attacks a specific face of the epoxide, leading to the desired stereoisomer.
Structural Characterization and Elucidation Techniques for Ersentilide
Confirming the precise chemical structure of Ersentilide is accomplished through a combination of spectroscopic and crystallographic techniques. Each method provides unique and complementary information about the molecule's connectivity, functional groups, and three-dimensional shape.
Spectroscopic Analysis in Ersentilide Structural Assignment
Spectroscopy involves the study of the interaction between matter and electromagnetic radiation to gain information about a sample's structure and composition. polymersolutions.com For a molecule like Ersentilide, a suite of spectroscopic techniques is used for its structural assignment. sevenstarpharm.comnih.gov
| Technique | Information Provided for Ersentilide Structure |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework. ¹H NMR would confirm the positions and connectivity of hydrogen atoms on the aromatic rings, the imidazole ring, and the aliphatic linker. ¹³C NMR would identify all unique carbon atoms in the molecule. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the presence of specific functional groups by detecting the vibrations of their chemical bonds. polymersolutions.com For Ersentilide, FTIR would show characteristic absorption bands for the hydroxyl (-OH), amine (-NH), sulfonamide (S=O), and ether (C-O-C) groups. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound with high accuracy, confirming its elemental composition (C₂₁H₂₆N₄O₅S, Molar Mass: 446.52 g·mol⁻¹). wikipedia.org High-resolution mass spectrometry can also reveal fragmentation patterns that help to verify the connectivity of the molecular precursors. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about the electronic transitions within the molecule, primarily related to the aromatic and imidazole ring systems. It is also useful for quantitative analysis. polymersolutions.com |
Advanced Crystallographic Studies of Ersentilide
X-ray crystallography is a powerful technique used to determine the precise atomic and molecular structure of a crystal. wikipedia.org By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of the compound, a detailed three-dimensional model of the molecule can be generated. nih.gov
For Ersentilide, a crystallographic study would provide unambiguous proof of its molecular structure, including:
Precise bond lengths and angles for the entire molecule.
The absolute configuration of the chiral center, definitively establishing which stereoisomer is present.
Intermolecular interactions in the solid state, such as hydrogen bonding involving the hydroxyl and sulfonamide groups.
Furthermore, crystallographic studies are essential for investigating polymorphism, which is the ability of a solid material to exist in multiple crystalline forms. google.com Different polymorphs of a drug can have different physical properties, and their characterization is a critical regulatory requirement. google.com Advanced techniques like Micro-Electron Diffraction (MicroED) can now be used to determine crystal structures from very small, sub-micron sized crystals, accelerating the characterization process. xtalpi.com
Prodrug Strategies and Chemical Modifications of Ersentilide
To enhance the properties of a drug molecule, chemists often employ prodrug strategies or make direct chemical modifications. wuxiapptec.com A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes a chemical or enzymatic transformation in the body to release the active drug. ijpsonline.commdpi.com
Prodrugs are often designed to improve a drug's absorption, distribution, or stability. wuxiapptec.comnih.gov For Ersentilide, which contains a secondary amine, a potential prodrug approach involves the formation of an acyloxyalkyl carbamate (B1207046). googleapis.comgoogle.com In this strategy, a promoiety is attached to the secondary amine nitrogen atom. This masking group can be designed to be cleaved off in vivo, releasing the active Ersentilide molecule.
Beyond prodrugs, direct chemical modification of the Ersentilide structure can be used to create analogs with different properties. ox.ac.ukmdpi.com This involves altering specific functional groups on the molecule. For instance, modifications to the imidazole ring or the substitution pattern on the aromatic rings could be explored to modulate the compound's activity or pharmacokinetic profile. Such modifications are a standard part of lead optimization in drug discovery, aiming to fine-tune the molecule's characteristics.
Design Principles for Ersentilide Prodrugs
Prodrugs are inactive or less active derivatives of a drug molecule that undergo transformation within the body to release the active parent drug. benthamopenarchives.com This strategy is employed to overcome undesirable properties of the parent drug, such as poor solubility, instability, or lack of site-specific delivery. nih.gov For Ersentilide, the primary sites for prodrug modification are its secondary amine and hydroxyl groups.
The design of Ersentilide prodrugs would be guided by several core principles:
Carrier-Linked Prodrugs : This common approach involves attaching a "promoiety" or carrier molecule to a functional group on the parent drug via a labile covalent bond. ijpsjournal.com For Ersentilide, this could involve creating esters at the hydroxyl group or carbamates at the secondary amine. ijpsjournal.comgoogle.com
Bioreversible Linkage : The bond connecting the promoiety to Ersentilide must be stable in the bottle but readily cleavable in vivo by enzymatic or chemical means to release the active drug. google.com The rate of this cleavage is a critical design parameter that influences the duration of the drug's action. acs.org
Modulation of Physicochemical Properties : A key goal is to alter properties like lipophilicity or solubility. For instance, attaching a lipophilic promoiety could enhance absorption, while a hydrophilic carrier could improve aqueous solubility. nih.gov
Site-Specific Delivery : Prodrugs can be designed to be activated by enzymes that are concentrated in a specific target tissue, thereby increasing the drug's concentration where it is needed most and reducing systemic exposure. benthamopenarchives.com
Ersentilide is specifically mentioned as a candidate for the synthesis of acyloxyalkyl carbamate prodrugs. google.comgoogleapis.com This type of prodrug masks the secondary amine group, which can reduce polarity and improve membrane permeability. google.comgoogle.com The design involves linking an acyloxyalkyl group to the secondary amine of Ersentilide, creating a carbamate linkage that is susceptible to cleavage by esterase enzymes in the body. google.com
Table 1: Application of Prodrug Design Principles to Ersentilide
| Design Principle | Target Functional Group in Ersentilide | Potential Prodrug Type | Desired Outcome |
|---|---|---|---|
| Improve Lipophilicity | Secondary Amine | Acyloxyalkyl Carbamate | Enhance membrane permeability and oral absorption. google.com |
| Enhance Aqueous Solubility | Hydroxyl Group | Phosphate (B84403) Ester | Improve solubility for intravenous formulations. nih.gov |
| Sustain Drug Release | Secondary Amine | Carbamate with bulky promoiety | Slow the rate of enzymatic cleavage, prolonging the drug's duration of action. nih.gov |
| Site-Targeted Activation | Any suitable group | Linkage to a promoiety recognized by tissue-specific enzymes | Increase drug concentration at the site of action. benthamopenarchives.com |
Chemical Stability and Activation Mechanisms of Ersentilide Derivatives
The chemical stability of an Ersentilide derivative and the mechanism by which it is activated back to the parent compound are intrinsically linked to the nature of the chemical modification.
Chemical Stability:
The stability of a prodrug is crucial for its shelf-life and for ensuring it reaches its activation site intact. conicet.gov.ar
Ester and Carbamate Stability : Ester and carbamate linkages, the most likely candidates for Ersentilide prodrugs, are susceptible to hydrolysis. The rate of this hydrolysis is pH-dependent and can be influenced by the steric and electronic properties of the promoiety. nih.gov For example, bulky groups near the ester or carbamate bond can sterically hinder access by water or enzymes, thereby increasing stability. nih.gov
Oxidative and Photochemical Stability : Like many complex organic molecules, Ersentilide derivatives may be sensitive to degradation by light or oxidation. conicet.gov.ar Formulation strategies, such as the use of antioxidants or protective packaging, may be necessary to ensure stability. conicet.gov.ar The inherent structure of some molecules can make them unstable under certain conditions; for instance, some compounds are known to be unstable in acidic or alkaline environments. conicet.gov.ar
Activation Mechanisms:
The activation of a prodrug releases the active pharmacological agent in vivo. This process is typically enzymatic. ibs.fr
Enzymatic Hydrolysis : Carbamate-linked prodrugs are often designed to be activated by carboxylesterases, which are abundant in the liver, plasma, and other tissues. mdpi.comresearchgate.net The cleavage of an acyloxyalkyl carbamate derivative of Ersentilide would be initiated by esterase enzymes, which hydrolyze the ester bond in the promoiety. This initial step triggers a cascade reaction that ultimately cleaves the carbamate bond, releasing the active Ersentilide, carbon dioxide, and an aldehyde. google.comgoogle.com
Esterase-Mediated Activation : If an ester prodrug were formed at the hydroxyl group, it would be directly hydrolyzed by esterase enzymes to regenerate the active Ersentilide and the promoiety's corresponding carboxylic acid. nih.gov The rate of activation can vary significantly depending on the specific esterase enzymes involved (e.g., CES1 or CES2) and their expression levels in different tissues. nih.govnih.gov
Table 2: Potential Ersentilide Derivatives and Their Activation
| Derivative Type | Linkage | Activating Enzyme(s) | Activation Mechanism | Factors Affecting Stability |
|---|---|---|---|---|
| Acyloxyalkyl Carbamate | Carbamate | Carboxylesterases (CES1, CES2) researchgate.net | Two-step: Enzymatic hydrolysis of the distal ester followed by spontaneous cleavage of the carbamate. google.com | pH, steric hindrance, electronic effects of the promoiety. acs.orgnih.gov |
| Alkyl/Aryl Ester | Ester | Carboxylesterases, other hydrolases | Direct one-step enzymatic hydrolysis of the ester bond. nih.gov | pH, steric and electronic properties of the promoiety. nih.gov |
| Phosphate Ester | Phosphate Ester | Alkaline Phosphatases | Enzymatic hydrolysis of the phosphate group. | Generally stable at neutral pH, labile at acidic pH. |
Mechanistic Electrophysiology of Ersentilide Action
Modulation of Cardiac Ion Channels by Ersentilide (B47484)
Ersentilide exerts its antiarrhythmic effects through a combination of ion channel blockade and receptor antagonism. nih.gov This dual action targets key components of cardiac repolarization and autonomic control.
A primary electrophysiological action of ersentilide is the blockade of the rapid component of the delayed rectifier potassium current (IKr). nih.govnih.gov This current is crucial for the repolarization phase (Phase 3) of the cardiac action potential. cvpharmacology.com By inhibiting IKr, ersentilide delays the efflux of potassium ions from cardiomyocytes, which in turn prolongs the duration of the action potential. cvpharmacology.com This mechanism is a hallmark of Class III antiarrhythmic agents. cvpharmacology.com The blockade of IKr by ersentilide is a key contributor to its ability to prolong the effective refractory period of cardiac tissue. nih.govnih.gov While ersentilide is known to block IKr, it also modifies other cardiac channels and receptors, distinguishing it from highly specific IKr blockers like dofetilide (B1670870). nih.gov
Studies on the electrophysiological profile of ersentilide indicate a degree of selectivity in its actions on cardiac ion channels. Cellular studies have identified its primary effects as a blocker of the delayed rectifier current (IK) and as a beta-1 adrenoceptor antagonist. nih.gov In investigations using canine Purkinje fibers and atrial and ventricular myocardium, ersentilide demonstrated no effect on the maximum upstroke velocity (Vmax) of the action potential. nih.gov Since Vmax is primarily dependent on the fast inward sodium current (INa), this suggests a lack of significant blockade of this channel at the concentrations studied. cvpharmacology.com Furthermore, the same studies showed no alteration in the maximum diastolic potential or action potential amplitude, which are influenced by currents such as the inward rectifier potassium current (IK1) and calcium currents (ICaL). nih.govcvpharmacology.com However, while ersentilide is noted to block IKr, it is also acknowledged to modify other cardiac channels and receptors, unlike more specific IKr blockers. nih.gov
Ersentilide's Influence on Cardiac Action Potential Dynamics
The combined effects of IKr blockade and beta-1 adrenoceptor antagonism translate into significant modifications of the cardiac action potential's shape and duration.
A direct consequence of ersentilide's IKr blockade is the prolongation of the action potential duration (APD). nih.govcvpharmacology.com By delaying repolarization, the cell remains in a depolarized state for a longer period. This increase in APD directly leads to a lengthening of the effective refractory period (ERP). nih.govcvpharmacology.com The ERP is the time during which a new action potential cannot be initiated, thus making the cardiac tissue less excitable. wikipedia.org This selective prolongation of refractoriness is a key aspect of its antiarrhythmic potential. nih.gov
In studies on conscious dogs with healed myocardial infarction, ersentilide demonstrated a significant ability to prolong the ventricular monophasic action potential duration. nih.govoup.com This effect was observed to counteract the shortening of the action potential that typically occurs during sympathetic stimulation. nih.govoup.com
Table 1: Effect of Ersentilide on Monophasic Action Potential Duration (MAPD)
| Pacing Cycle Length (ms) | Baseline MAPD (ms) | MAPD after Ersentilide (ms) | Percent Prolongation (%) |
|---|---|---|---|
| 360 | 179 ± 6 | 233 ± 5 | 30 |
| 330 | 175 ± 13 | 210 ± 17 | 20 |
| 300 | 162 ± 15 | 196 ± 14 | 21 |
Data derived from studies in anesthetized open-chest dogs. oup.com
Ersentilide has also been shown to prolong the duration of calcium (Ca2+)-dependent "slow response" action potentials. nih.gov These types of action potentials are characteristic of the sinoatrial (SA) and atrioventricular (AV) nodes, where the depolarization phase is primarily mediated by the influx of calcium ions through L-type calcium channels, rather than the fast sodium current seen in atrial and ventricular myocytes. cvpharmacology.comyoutube.com The ability of ersentilide to extend the duration of these slow responses indicates an influence on the repolarization process in nodal tissues, which can contribute to its effects on heart rate and conduction. nih.gov
Electrophysiological Interplay with Autonomic Nervous System in the Presence of Ersentilide
Ersentilide, a compound with dual electrophysiological properties, exhibits a significant interaction with the autonomic nervous system, particularly in its modulation of cardiac repolarization and heart rate. Its mechanism involves both the blockade of the rapid component of the delayed rectifier potassium current (IKr) and a weak antagonism of β1-adrenoceptors. nih.govoup.comnih.gov This combination of effects is crucial in understanding its antiarrhythmic potential, especially in conditions of heightened sympathetic tone.
Sympathetic stimulation is known to shorten the action potential duration (APD), an effect that can counteract the intended therapeutic action of IKr-blocking antiarrhythmic drugs. nih.gov Ersentilide's mild β-adrenergic blocking activity effectively mitigates this effect, allowing for a more sustained prolongation of repolarization even in the presence of increased sympathetic drive. oup.comnih.gov
In a study involving conscious dogs with healed myocardial infarction, Ersentilide demonstrated a significant ability to prevent the shortening of the left ventricular monophasic action potential (MAP) duration typically induced by sympathetic stimulation. nih.gov At a pacing cycle length of 360 ms (B15284909), Ersentilide prolonged the MAP duration by 30% (from 179±6 ms to 233±5 ms). nih.gov During sympathetic stimulation, which would normally shorten the MAP, Ersentilide's presence almost completely prevented this effect. nih.gov
The β-blocking activity of Ersentilide, while present, is notably weaker than that of traditional β-blockers like propranolol (B1214883) or d,l-sotalol. oup.com Despite this, it is sufficient to counteract the electrophysiological consequences of sympathetic activation on repolarization. oup.comnih.gov
Ersentilide also demonstrates a notable effect on heart rate, particularly during periods of increased sympathetic activity such as exercise and acute myocardial ischemia. nih.gov It has been shown to lower heart rate at all levels of exercise. nih.gov During acute myocardial ischemia, where a neurally mediated increase in heart rate is common, Ersentilide blocked almost 80% of this increase. nih.gov
Effect of Ersentilide on Monophasic Action Potential (MAP) Duration at a Pacing Cycle Length of 360 ms
| Condition | MAP Duration (ms) | Change from Baseline |
|---|---|---|
| Baseline | 179 ± 6 | - |
| After Ersentilide | 233 ± 5 | +30% |
| Sympathetic Stimulation (Control) | Value not directly provided in source | Shortening |
| Sympathetic Stimulation with Ersentilide | Maintained near 233 ± 5 | Minimal to no shortening |
Effect of Ersentilide on Heart Rate During Exercise and Acute Myocardial Ischemia
| Condition | Heart Rate (bpm) - No Drug | Heart Rate (bpm) - With Ersentilide | Percentage Reduction |
|---|---|---|---|
| Resting | 113 ± 30 | 97 ± 18 | -14% |
| Pre-occlusion Exercise | 220 ± 25 | 202 ± 22 | -8% |
| Acute Myocardial Ischemia | 253 ± 25 | 209 ± 22 | -17% |
Increased sympathetic activity is a known contributor to arrhythmogenesis, in part by increasing the spatial dispersion of repolarization across the ventricular myocardium. This heterogeneity creates an electrophysiological substrate ripe for the initiation and maintenance of reentrant arrhythmias. While direct studies on Ersentilide's effect on repolarization heterogeneity are limited, its known mechanisms of action allow for informed inferences.
By attenuating the effects of sympathetic stimulation on cardiac repolarization, Ersentilide likely contributes to a more homogeneous repolarization across the ventricular wall. The shortening of the action potential duration that occurs with adrenergic stimulation does not affect all myocardial layers uniformly, which can amplify the transmural dispersion of repolarization. Ersentilide's β-blocking properties would counteract this, thereby potentially reducing the substrate for arrhythmias.
The combination of IKr blockade and β-adrenoceptor antagonism is a key feature of Ersentilide's antiarrhythmic profile. The IKr blockade prolongs the action potential duration, which can be antiarrhythmic by increasing the refractory period. However, in the setting of high sympathetic tone, this effect can be diminished. Ersentilide's anti-adrenergic action preserves the APD-prolonging effect of its IKr blockade, ensuring its antiarrhythmic efficacy is maintained even during physiological stress. This dual action is thought to be particularly beneficial in preventing lethal arrhythmias that arise from the interaction between acute myocardial ischemia and elevated sympathetic activity. oup.comnih.gov
Cellular and Subcellular Interactions of Ersentilide
Ersentilide (B47484) Binding to Cardiac Receptors and Ion Channels
Ersentilide's mechanism involves direct binding to specific cardiac cellular components, notably β1-adrenoceptors and the rapid component of the delayed rectifier potassium current (IKr).
The characterization of Ersentilide's binding affinity for cardiac receptors, such as β-adrenergic receptors, is accomplished using established ligand binding assay (LBA) methodologies. These assays are fundamental in pharmacology for quantifying the interaction between a ligand (like Ersentilide) and its target receptor.
Radioligand binding assays are a primary tool for these investigations. The general approach involves using a radiolabeled compound (radioligand) known to bind with high affinity to the receptor of interest. Methodologies applied to characterize a compound like Ersentilide would include:
Competitive Binding Assays : To determine Ersentilide's binding affinity (Ki) for β1-adrenoceptors, competitive binding assays would be performed. In this setup, cardiac cell membranes or tissue homogenates containing the receptors are incubated with a fixed concentration of a specific β-adrenoceptor radioligand (e.g., [125I]iodocyanopindolol). Unlabeled Ersentilide is then added in increasing concentrations to compete with the radioligand for binding to the receptor. The concentration of Ersentilide that inhibits 50% of the specific radioligand binding (IC50) is determined and used to calculate its binding affinity.
Filtration Assays : A common technique to separate the bound from the free radioligand is the filtration assay. After incubation reaches equilibrium, the mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through. The radioactivity trapped on the filters is then quantified to measure the extent of binding.
Saturation Binding Assays : While not used to test the competitor compound directly, saturation assays are performed to determine the density of receptors in the tissue (Bmax) and the affinity of the radioligand itself (Kd). This involves incubating the tissue with increasing concentrations of the radioligand until saturation is reached.
These standard LBA techniques are essential for quantifying the receptor-level interactions that define Ersentilide's profile as a β1-adrenoceptor antagonist. researchgate.net
The interaction of Ersentilide with cardiac ion channels, particularly the hERG (human Ether-à-go-go-Related Gene) channel that conducts the IKr current, is characterized by its binding kinetics. These kinetics determine the rate and state-dependence of the channel blockade.
The primary method for studying these interactions is the voltage-clamp technique . This electrophysiological method allows for the control of the cell membrane potential at a set voltage while measuring the resulting ion flow through the channels as an electrical current. By applying specific voltage protocols, researchers can study how a drug interacts with the ion channel in its different conformational states (resting, open, and inactivated).
Key aspects of binding kinetics for an IKr blocker like Ersentilide include:
Rate of Block : The speed at which the drug binds to (association rate, k-on) and dissociates from (dissociation rate, k-off) the channel.
State-Dependence : The preferential binding of the drug to a particular state of the channel. Many IKr blockers exhibit higher affinity for the open and/or inactivated states of the hERG channel compared to the closed state.
Use-Dependence : This refers to the phenomenon where the degree of channel block increases with the frequency of channel activation (i.e., with more frequent depolarizing stimuli or a faster heart rate). This is a common feature of drugs that bind preferentially to the open state.
Drug Trapping : Some drugs can become trapped within the ion channel pore when the channel closes, leading to a very slow dissociation rate. Specialized voltage-clamp protocols are used to assess whether a drug is "trapped," which can have significant implications for its electrophysiological effect.
Cellular studies have confirmed that Ersentilide is a blocker of the delayed rectifier current, IKr. researchgate.net The precise characterization of its binding kinetics using voltage-clamp techniques is crucial for a complete understanding of its mechanism of action at the ion channel level.
Ersentilide's Impact on Cellular Automaticity and Arrhythmogenesis
Ersentilide modifies the electrical behavior of cardiac cells, specifically targeting abnormal automaticity, which is a key factor in the generation of arrhythmias.
Abnormal automaticity occurs when cardiac cells that are not typically pacemaker cells begin to generate spontaneous action potentials, or when latent pacemaker cells fire at an inappropriate rate. This can be induced experimentally in isolated cardiac tissues using various agents.
Barium-Induced Automaticity : Barium (Ba2+) is known to induce abnormal automaticity in cardiac muscle fibers. nih.govnih.gov It achieves this by reducing the inward-rectifying potassium current (IK1), which normally stabilizes the resting membrane potential, thus causing membrane depolarization and spontaneous firing. nih.gov
Isoproterenol-Induced Automaticity : Isoproterenol is a potent non-selective β-adrenergic agonist. wikipedia.org It enhances normal and abnormal automaticity by mimicking the effects of sympathetic nervous system stimulation, leading to an increased rate of spontaneous depolarization in pacemaker cells. archive.org
In cellular electrophysiology studies using isolated canine cardiac tissues, Ersentilide has been shown to effectively counteract these pro-arrhythmic conditions. Research demonstrates that Ersentilide suppressed abnormal automaticity in cardiac fibers superfused with barium. researchgate.net Furthermore, it attenuated automaticity that was induced by isoproterenol. researchgate.net This suppressive action on abnormal automaticity is a key component of its antiarrhythmic profile.
Ersentilide's effectiveness in preventing ventricular fibrillation stems from its dual mechanism of action at the cellular level, which provides a balanced effect on cardiac repolarization, particularly under conditions of high sympathetic stress.
The primary mechanisms are:
Blockade of IKr : Like other Class III antiarrhythmic agents, Ersentilide blocks the rapid component of the delayed rectifier potassium current (IKr). This action reduces the outward flow of potassium ions during phase 3 of the cardiac action potential, thereby prolonging the action potential duration (APD) and the effective refractory period (ERP). In a canine model, Ersentilide was shown to prolong the left ventricular monophasic action potential duration by 30%.
Weak β-Adrenergic Blockade : A crucial feature of Ersentilide is its concomitant weak β-adrenergic antagonism. researchgate.net Sympathetic stimulation, through the release of catecholamines like norepinephrine, activates β-adrenergic receptors, which normally acts to shorten the APD. This effect can counteract and impair the primary action of a pure IKr blocker, especially during events like myocardial ischemia where sympathetic activity is high. Ersentilide's intrinsic β-blocking activity is sufficient to antagonize this APD-shortening effect of sympathetic activation. Studies have shown that Ersentilide completely prevents the shortening of the monophasic action potential duration that occurs during sympathetic stimulation.
This balanced combination of IKr blockade and β-adrenergic antagonism is considered the principal mechanism for Ersentilide's powerful antifibrillatory effect. It ensures that the action potential remains prolonged, and thus the myocardium remains refractory to premature stimuli, even in the presence of elevated sympathetic tone, thereby preventing the initiation and propagation of re-entrant circuits that underlie fibrillation.
Interactive Data Tables
Table 1: Effect of Ersentilide on Monophasic Action Potential Duration (MAPD) in Canine Ventricle
| Condition | Pacing Cycle Length (ms) | MAPD (ms) | Change from Baseline |
| Baseline | 360 | 179 ± 6 | - |
| After Ersentilide | 360 | 233 ± 5 | +30% |
| Baseline + Sympathetic Stimulation | 360 | Shortened | - |
| After Ersentilide + Sympathetic Stimulation | 360 | Shortening Prevented | - |
Data derived from studies in a canine model with a healed myocardial infarction.
Pharmacodynamic Studies of Ersentilide in Preclinical Models
Antiarrhythmic Efficacy of Ersentilide (B47484) in Animal Models
The primary evaluation of an antiarrhythmic agent involves its ability to prevent or terminate life-threatening arrhythmias in experimental settings that mimic clinical scenarios. Ersentilide has been found to be effective in several intact animal models of arrhythmia. nih.gov
A significant area of preclinical investigation for Ersentilide has been its efficacy in preventing ventricular fibrillation (VF) in high-risk post-myocardial infarction (MI) models. nih.govoup.com A conscious canine model, featuring animals with a healed myocardial infarction, is particularly valuable as it allows for the study of arrhythmias triggered by the interaction of acute myocardial ischemia and heightened sympathetic activity, such as during exercise. nih.govoup.com
In a study involving 19 dogs with a healed MI, a combination of sub-maximal treadmill exercise and a two-minute coronary artery occlusion was used to induce arrhythmias. nih.gov In the control phase, 13 of these dogs were susceptible to developing VF. nih.gov Following the administration of Ersentilide, a significant protective effect was observed. nih.govoup.com
Ersentilide prevented ventricular fibrillation in 11 of the 13 susceptible animals, demonstrating an 85% efficacy rate in this high-risk model. oup.com Notably, the agent did not show proarrhythmic effects in the six dogs that were not prone to arrhythmias in the initial test. nih.gov This high degree of antifibrillatory efficacy underscores the potential of Ersentilide in settings of myocardial ischemia combined with sympathetic activation. nih.govoup.com
Table 1: Efficacy of Ersentilide in Preventing Ventricular Fibrillation in a Conscious Canine MI Model
| Group | Number of Animals | Incidence of Ventricular Fibrillation (VF) | Prevention Rate |
|---|---|---|---|
| Control (Susceptible) | 13 | 13/13 (100%) | N/A |
| Ersentilide Treated | 13 | 2/13 (15%) | 85% |
| Control (Non-Susceptible) | 6 | 0/6 (0%) | N/A |
Beyond its efficacy in preventing VF, Ersentilide has demonstrated effects on other forms of ventricular tachyarrhythmias. In in-vitro studies using canine Purkinje fibers, Ersentilide was shown to suppress abnormal automaticity induced by Barium chloride (Ba2+). nih.gov It also attenuated automaticity that was prompted by the beta-adrenergic agonist, isoproterenol. nih.gov These findings suggest that Ersentilide can counteract some of the cellular mechanisms that trigger ventricular tachyarrhythmias.
Comparative Pharmacodynamics of Ersentilide with Other Antiarrhythmic Agents in Experimental Settings
Understanding the pharmacodynamic profile of Ersentilide in relation to existing antiarrhythmic drugs is essential for defining its therapeutic niche.
Ersentilide is characterized by its dual action as a blocker of the rapid component of the delayed rectifier potassium channel (IKr) and as a beta-1 adrenoceptor antagonist. nih.govnih.gov The blockade of IKr is a hallmark of Class III antiarrhythmic agents, leading to a prolongation of the action potential duration (APD) and the effective refractory period (ERP). nih.govnih.govnih.gov
In canine cardiac tissues, Ersentilide prolonged both APD and ERP without affecting other parameters like the maximum diastolic potential or the action potential amplitude. nih.gov Specifically, it increased the left ventricular monophasic action potential duration by 30% (from 179±6 ms (B15284909) to 233±5 ms at a 360 ms cycle length). nih.govoup.com
What differentiates Ersentilide from other IKr blockers like d-sotalol and dofetilide (B1670870) is its integrated, albeit weak, beta-adrenergic blockade. nih.govoup.com Adrenergic stimulation is known to offset a significant portion of the APD-prolonging effect of pure IKr blockade, potentially limiting their effectiveness in high-sympathetic states. nih.gov Ersentilide's combined action, however, counteracts this effect. nih.govoup.com When compared directly, Ersentilide was found to be over an order of magnitude less potent in beta-adrenoceptor blockade than propranolol (B1214883) or d,l-sotalol. oup.com This milder beta-blocking activity is sufficient to preserve the prolongation of repolarization even during sympathetic stimulation, a key limitation of agents lacking this property. nih.govoup.comnih.gov
Table 2: Comparative Electrophysiological Profile of Select Class III Agents
| Agent | Primary Ion Channel Blockade | Beta-Adrenergic Blockade | Effect of Sympathetic Stimulation on APD |
|---|---|---|---|
| Ersentilide | IKr nih.gov | Weak nih.govoup.com | APD prolongation is maintained nih.govoup.com |
| d-Sotalol | IKr nih.gov | None (d-isomer) researchgate.net | APD shortening partially reverses drug effect nih.gov |
| d,l-Sotalol | IKr nih.gov | Yes nih.govoup.com | APD prolongation is maintained |
| Dofetilide | IKr oup.com | None oup.com | APD shortening partially reverses drug effect oup.com |
Assessment of Autonomic Modulation in Arrhythmia Prevention by Ersentilide in Vivo
A critical aspect of Ersentilide's antiarrhythmic action is its ability to modulate the autonomic nervous system's influence on the heart, particularly during ischemic events. nih.govoup.com Elevated sympathetic activity is a major trigger for ventricular arrhythmias, especially in the post-MI setting. frontiersin.orgnih.govactamedicamarisiensis.ro
Ersentilide's integrated beta-blocking properties provide a key advantage. nih.govoup.com In the conscious canine model, Ersentilide lowered heart rate at rest and at all levels of exercise. oup.com This antiadrenergic effect was particularly pronounced during acute myocardial ischemia. oup.com
Crucially, Ersentilide's autonomic modulation preserves its primary Class III antiarrhythmic effect. Studies showed that Ersentilide completely prevented the shortening of the left ventricular monophasic action potential duration that is typically seen during sympathetic stimulation. nih.govoup.com This ensures that the protective prolongation of the refractory period is maintained even in the presence of high catecholamine levels, a condition where pure IKr blockers may be less effective. nih.govoup.com The antifibrillatory effect was largely maintained even when the heart rate was kept at control levels via atrial pacing, indicating that the protective effect is not solely due to heart rate reduction but also to the preservation of repolarization duration. nih.govoup.com
Table 3: Effect of Ersentilide on Monophasic Action Potential (MAP) Duration During Sympathetic Stimulation
| Condition | Pacing Cycle Length | MAP Duration | Change in MAP Duration |
|---|---|---|---|
| Baseline | 360 ms | 179 ± 6 ms | N/A |
| After Ersentilide | 360 ms | 233 ± 5 ms | +30% |
| Ersentilide + Sympathetic Stimulation | 330 ms | Reduced by 9% | Maintained significant prolongation vs. baseline |
Structure Activity Relationship Sar and Computational Studies of Ersentilide
Elucidation of Key Pharmacophoric Features for Ersentilide (B47484) Activity
The chemical structure of Ersentilide, N-[4-[2-Hydroxy-3-[2-(4-imidazol-1-ylphenoxy)ethylamino]propoxy]phenyl]methanesulfonamide, contains several key functional groups and structural motifs that are responsible for its dual activities. wikipedia.orgwho.int Analysis of these features reveals a pharmacophore that merges characteristics of both Class III antiarrhythmics and beta-blockers.
Identification of Structural Moieties Critical for IKr Blockade by Ersentilide
The IKr blocking activity of Ersentilide is primarily attributed to its methanesulfonanilide portion, a feature it shares with other potent Class III antiarrhythmic agents like dofetilide (B1670870) and ibutilide. openaccessjournals.comnih.gov The blockade of the IKr channel, the protein product of the human ether-a-go-go-related gene (hERG), is a key mechanism for prolonging the cardiac action potential. viamedica.plmdpi.com
Key structural components of Ersentilide essential for hERG channel blockade include:
The Methanesulfonamide (B31651) Group (-SO2NH-CH3): This polar, hydrogen-bond-donating group is a hallmark of many high-affinity hERG blockers. frontiersin.org It is believed to be crucial for establishing strong interactions within the central cavity of the hERG channel.
The Phenyl Ring: The phenyl ring attached to the sulfonamide group serves as a scaffold, correctly positioning the sulfonamide moiety for interaction with the receptor.
The Ether Linkage and Alkyl Chain: The flexible ether-linked propoxy chain acts as a spacer, connecting the methanesulfonanilide "head" to the rest of the molecule and allowing it to adopt an optimal conformation within the channel's binding pocket.
The Terminal Aromatic System (Imidazole-Phenoxy Group): This lipophilic portion of the molecule likely interacts with hydrophobic residues deep within the hERG channel pore. Mutagenesis and modeling studies of similar drugs have identified aromatic residues Tyr652 and Phe656 in the S6 domain of the hERG channel as critical for the binding of many blockers. frontiersin.orgnih.govrsc.org The imidazole-phenoxy moiety of Ersentilide is positioned to engage in these vital π-stacking or hydrophobic interactions.
Table 1: Key Structural Features of Ersentilide for IKr Blockade
| Structural Moiety | Presumed Role in IKr Blockade | Relevant Interacting Residues (Inferred) |
|---|---|---|
| Methanesulfonamide Group | Forms key polar interactions; essential for high-affinity binding. | Pore helix residues (T623, V625) |
| Phenyl Ring (sulfonamide-linked) | Scaffolding and positioning of the sulfonamide group. | Central cavity of hERG channel |
| Aryloxypropanolamine Linker | Provides optimal spacing and flexibility for binding. | - |
| Imidazole-Phenoxy Group | Hydrophobic interactions and potential π-stacking. | Aromatic residues in S6 domain (Y652, F656) |
Identification of Structural Moieties Critical for Beta-Adrenergic Blockade by Ersentilide
Ersentilide's structure also incorporates the classic pharmacophore of an aryloxypropanolamine, which is characteristic of many beta-adrenergic receptor antagonists (beta-blockers). wikipedia.orgwikipedia.orgnih.gov
The structural features responsible for this activity are:
The Aryloxypropanolamine Backbone: This core structure, consisting of a phenyl ring connected via an -O-CH2-CH(OH)-CH2-N- chain, is the quintessential feature of this class of beta-blockers. wikipedia.org
The Secondary Amine: The nitrogen atom in the linker is crucial for binding. In its protonated form at physiological pH, it is believed to form a key ionic bond with a conserved aspartate residue in the transmembrane domain of the beta-adrenergic receptor.
The Hydroxyl Group on the Propoxy Chain: This group is essential for high-affinity binding, typically forming a critical hydrogen bond with a serine or threonine residue in the receptor's binding pocket. wikipedia.org The (S)-configuration of the carbon atom bearing this hydroxyl group, as specified in Ersentilide's chemical name, is known to be more potent for beta-blockade than the (R)-enantiomer. who.int
The Aromatic Ring System: The phenoxy group at one end of the linker and the methanesulfonanilide-substituted phenyl group at the other provide the necessary aromatic interactions within the receptor binding site.
The "weak" or partial nature of Ersentilide's beta-blockade may be related to the specific substitutions on the aromatic rings and the nature of the substituent on the amine, which differs from the bulky isopropyl or tert-butyl groups found in many highly potent beta-blockers. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling of Ersentilide Derivatives
While specific QSAR studies focused exclusively on Ersentilide are not widely published, the principles of QSAR have been extensively applied to hERG blockers and beta-blockers, providing a framework for understanding how structural modifications would impact Ersentilide's activity. frontiersin.orgnih.gov
Predictive Models for Ersentilide Analog Potency and Selectivity
QSAR models correlate physicochemical properties or structural features of a series of compounds with their biological activity. For Ersentilide analogs, such models would be invaluable for predicting IKr blocking potency and selectivity versus beta-adrenergic antagonism.
A general 3D-QSAR pharmacophore model for hERG inhibition often includes: mdpi.comnih.gov
A central hydrophobic feature.
One or more additional hydrophobic aromatic regions.
A hydrogen bond acceptor.
A positive ionizable feature (typically a basic amine).
Ersentilide fits this model well. QSAR studies could be used to refine this pharmacophore for Ersentilide's specific methanesulfonanilide class, allowing for the prediction of how changes to the molecule—such as altering the substituents on the phenyl rings or modifying the length of the linker—would affect hERG affinity. For instance, increasing the lipophilicity of the terminal aromatic system might enhance hERG blockade, but potentially at the cost of selectivity.
Computational Approaches to Ersentilide Molecular Design and Optimization
Computational design strategies leverage SAR and QSAR models to guide the synthesis of new molecules with improved properties. giuseppegallo.designnih.govresearchgate.net For Ersentilide, the goal would be to optimize its dual activities or to design analogs with a more favorable balance of effects.
Computational approaches could include:
Virtual Screening: Large virtual libraries of Ersentilide-like compounds could be screened in silico against pharmacophore models for both IKr and beta-adrenergic blockade to identify promising new candidates. uc.cl
Fragment-Based Design: The Ersentilide molecule can be seen as being composed of distinct fragments (methanesulfonanilide, aryloxypropanolamine, terminal imidazole). Computational methods could explore replacing these fragments with bioisosteres to fine-tune activity, selectivity, and pharmacokinetic properties.
Multi-Objective Optimization: Algorithms could be employed to simultaneously optimize for high IKr potency and weak beta-blockade, navigating the chemical space to find analogs with the desired dual-action profile.
In Silico Investigations of Ersentilide-Target Interactions
In silico methods like molecular docking and molecular dynamics (MD) simulations provide atomistic insights into how a ligand binds to its protein target. researchgate.netlivecomsjournal.orgbnl.gov While specific docking studies for Ersentilide are not prominent in the literature, extensive research on similar hERG blockers allows for a well-founded hypothesis of its binding mode. nih.govnih.govfrontiersin.org
Molecular docking simulations would place Ersentilide into the three-dimensional structure of the hERG potassium channel and beta-adrenergic receptors.
Interaction with the hERG Channel: Docking studies with methanesulfonanilide drugs like dofetilide suggest a binding site in the central cavity of the channel pore, below the selectivity filter. frontiersin.orgfrontiersin.org In this position, Ersentilide's protonated amine would likely form a cation-π interaction with the aromatic rings of Tyr652 or Phe656. The methanesulfonamide moiety could form hydrogen bonds with residues of the pore helix, such as S624, while the terminal imidazole-phenoxy group would occupy a hydrophobic pocket. frontiersin.orgrsc.org
Interaction with Beta-Adrenergic Receptors: Docking into a beta-1 adrenergic receptor model would likely show the protonated amine of Ersentilide forming a salt bridge with Asp121 (in β1AR), the hydroxyl group hydrogen bonding with Ser161, and the aromatic rings engaging in hydrophobic and aromatic interactions within the binding pocket. nih.gov
Molecular dynamics simulations could then be used to assess the stability of these predicted binding poses over time, providing a more dynamic picture of the drug-receptor complex and helping to refine the understanding of the key interactions that stabilize the bound state. mdpi.comuinjkt.ac.id
Advanced Analytical Methodologies in Ersentilide Research
Spectroscopic and Chromatographic Techniques for Ersentilide (B47484) Analysis in Biological Matrices
The accurate quantification of ersentilide in complex biological matrices like blood, plasma, and tissue is fundamental for pharmacokinetic studies. discoverx.com High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful and widely used techniques for this purpose. mdpi.comnih.govnih.gov
High-Performance Liquid Chromatography (HPLC): HPLC separates components from a mixture based on their differential partitioning between a stationary phase (in a column) and a liquid mobile phase. openaccessjournals.comfrontiersin.org For a compound like ersentilide, a reversed-phase HPLC method would typically be employed, where the stationary phase is nonpolar. nih.gov Detection is often achieved using ultraviolet-visible (UV-Vis) spectroscopy if the molecule possesses a suitable chromophore. openaccessjournals.com The development of an HPLC method for ersentilide would involve optimizing the column type, mobile phase composition, and detector wavelength to achieve high resolution, sensitivity, and accuracy. openaccessjournals.comfrontiersin.org Automated column-switching systems can enhance efficiency by integrating sample pretreatment, such as deproteinization, directly online. shimadzu.com
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique couples the superior separation capabilities of liquid chromatography with the highly sensitive and specific detection provided by mass spectrometry. nih.govannlabmed.org LC-MS is the benchmark for quantitative bioanalysis due to its ability to unambiguously identify and quantify analytes, even at very low concentrations. nih.gov An LC-MS method for ersentilide would provide precise measurements of the parent drug in various biological samples. youtube.com The development of such a method requires careful selection of ionization sources (e.g., electrospray ionization) and mass analyzer settings to ensure reliable and reproducible results. nih.gov
While these techniques are standard for pharmaceutical analysis, specific validated methods and their associated parameters (e.g., column type, mobile phase, retention time, mass transitions) for the quantification of ersentilide in biological matrices are not detailed in publicly available literature.
Electrophysiological Recording Techniques for Assessing Ersentilide's Channel Modulation
Understanding how ersentilide modulates cardiac ion channels is central to defining its mechanism of action. Electrophysiological techniques provide direct measurements of the electrical activity of heart cells and tissues.
Epicardial Monophasic Action Potential (MAP) Recording: This technique is used to record the time course of repolarization from the surface of the heart (epicardium) in vivo. europa.euresearchgate.net It provides highly accurate information on the action potential duration (APD). europa.eu Research in canine models with healed myocardial infarction has utilized MAP recording to assess the effects of ersentilide. oup.com These studies have shown that ersentilide significantly prolongs the left ventricular monophasic action potential duration. nih.govnih.gov Furthermore, it has been demonstrated that ersentilide prevents the shortening of the action potential that typically occurs during sympathetic stimulation, a key factor in its antiarrhythmic profile. nih.govnih.gov
Table 1: Effect of Ersentilide on Monophasic Action Potential (MAP) Duration in a Canine Model Data extracted from studies on anesthetized open-chest dogs.
| Parameter | Condition | Measurement Before Ersentilide | Measurement After Ersentilide | Percent Change |
| MAP Duration | Pacing (360 ms (B15284909) cycle) | 179 ± 6 ms | 233 ± 5 ms | +30% |
| MAP Duration | Pacing + Sympathetic Stimulation | Reduced by 11% from baseline | Reduced by only 4% from baseline | Prevention of shortening |
Patch-Clamp Technique: The patch-clamp technique is a versatile electrophysiological method that allows for the recording of ion currents through single channels or across the entire cell membrane (whole-cell configuration). nih.govcorefacilities.org This provides detailed insights into how a drug interacts with specific ion channels. While it is a primary tool for studying channel blockers, specific studies detailing the use of patch-clamp to characterize the interaction of ersentilide with the IKr (hERG) potassium channel are not described in the available literature.
Bioanalytical Assays for Ersentilide Quantification and Metabolite Profiling
Bioanalytical assays are essential for measuring drug and metabolite concentrations in biological fluids, which is critical for evaluating pharmacokinetics and toxicokinetics. discoverx.com The validation of these assays ensures their reliability and reproducibility for study samples. europa.euich.orgeuropa.eu
Quantitative Bioanalysis: The development of a quantitative assay for ersentilide would typically involve using LC-MS to measure its concentration in matrices such as plasma or serum. iajps.com A full validation process for such a method would establish its performance characteristics, including: ich.orgeuropa.eu
Specificity and Selectivity: Ensuring that the method can detect ersentilide without interference from other components in the biological matrix.
Calibration Curve: A series of standards used to define the concentration range over which the assay is accurate and linear. youtube.com
Accuracy and Precision: Confirming that the measurements are close to the true value and are repeatable. youtube.com
Stability: Assessing the stability of ersentilide in the biological matrix under various storage and handling conditions. youtube.com
Metabolite Profiling: Investigating the metabolism of a drug is crucial to understanding its efficacy and safety profile, as metabolites may also be active or contribute to toxicity. google.comnih.gov The process involves identifying and quantifying the chemical products formed as the body processes the drug. This is typically achieved using mass spectrometry to analyze samples from in vivo or in vitro metabolism studies. nih.gov However, specific studies detailing the metabolic profile of ersentilide or the identification of its metabolites are not currently available in the public domain.
Advanced Microscopy and Imaging Techniques for Visualizing Ersentilide's Cellular Distribution and Target Engagement
Visualizing where a drug accumulates within a cell and confirming it binds to its intended target are key questions in drug discovery. nih.govgoogle.com Advanced microscopy and imaging techniques offer powerful tools to answer these questions at a subcellular level. google.commicroscopyu.com
Fluorescence Microscopy: This technique can be used to visualize the distribution of a drug within cells. researchgate.net This would require ersentilide to be labeled with a fluorescent molecule (a fluorophore), creating a fluorescent probe. frontiersin.orgnih.govscintica.com Researchers could then use techniques like confocal microscopy to obtain high-resolution, three-dimensional images of the labeled ersentilide within cardiac cells, potentially revealing its accumulation in specific organelles or near its ion channel targets on the cell membrane. ualberta.canih.gov
Target Engagement Imaging: Confirming that a drug binds to its target in a cellular context is known as target engagement. discoverx.comnih.govnih.gov Imaging-based target engagement assays can provide quantitative data on this interaction. nih.gov For ersentilide, this could theoretically involve techniques like Fluorescence Resonance Energy Transfer (FRET) or using specialized probes that change their fluorescent properties upon drug binding to the target ion channel. These advanced methods can provide crucial evidence that the drug reaches and interacts with its target in the complex environment of a living cell. corefacilities.org
Despite the potential of these powerful techniques, there are no specific studies in the reviewed literature that report the use of advanced microscopy or imaging to visualize the cellular distribution or target engagement of ersentilide.
Future Directions in Ersentilide Research
Exploration of Ersentilide's Potential in Novel Antiarrhythmic Strategies
Ersentilide (B47484), a compound known for its dual action as a blocker of the rapid component of the delayed rectifier potassium channel (IKr) and a weak β-adrenergic antagonist, presents a promising avenue for novel antiarrhythmic strategies. oup.comopenaccessjournals.com This combination of effects is particularly relevant for managing arrhythmias, such as ventricular fibrillation, that are often exacerbated by increased sympathetic activity. nih.gov
The primary mechanism of many Class III antiarrhythmic drugs is the prolongation of the action potential duration through IKr blockade. nih.gov However, sympathetic stimulation can counteract this effect, diminishing the drug's efficacy. oup.comnih.gov Ersentilide's mild β-blocking properties help to preserve the action potential prolonging effects of IKr blockade even in the presence of heightened sympathetic tone. oup.com This unique profile suggests its potential utility in patients with ischemic heart disease or those at high risk for arrhythmias due to myocardial infarction, where sympathetic drive is often elevated. oup.comopenaccessjournals.com
Future research will likely focus on several key areas:
Atrial Fibrillation (AF): While initial research has focused on ventricular arrhythmias, the role of Ersentilide in managing AF is an area of growing interest. openaccessjournals.comnih.gov Given that AF is a major public health concern, exploring Ersentilide's efficacy in converting AF to sinus rhythm and preventing its recurrence is a critical next step. nih.govnih.govnsw.gov.au
Combination Therapies: Investigating the synergistic effects of Ersentilide when used in combination with other antiarrhythmic drugs or therapies could lead to more effective and safer treatment regimens. openaccessjournals.com
Patient-Specific Applications: Identifying patient populations who would most benefit from Ersentilide's specific mechanism of action is crucial. This could include patients with a history of myocardial infarction or those with a high sympathetic tone who may not tolerate traditional β-blockers. oup.compsu.edu
Studies in canine models have demonstrated Ersentilide's ability to prevent ventricular fibrillation in the context of a healed myocardial infarction and acute ischemia, supporting its potential in high-risk patients. oup.comnih.govoup.com The development of both oral and intravenous formulations could offer flexibility in its clinical application. openaccessjournals.comoup.com
Advanced Computational Studies for Rational Ersentilide Analog Design
The development of new antiarrhythmic agents is increasingly benefiting from advanced computational methodologies. nih.govuni-kl.de For Ersentilide, these approaches can be instrumental in designing novel analogs with improved efficacy and safety profiles.
Computational studies can support analog design in several ways:
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can predict the biological activity of new Ersentilide analogs based on their chemical structures. nih.gov This allows for the virtual screening of large compound libraries to identify promising candidates for synthesis and further testing.
Structure-Based Drug Design: By modeling the interaction of Ersentilide and its analogs with their target ion channels, such as the hERG potassium channel, researchers can gain insights into the molecular basis of their activity. nih.govnih.gov This knowledge can guide the design of analogs with enhanced binding affinity and selectivity.
Predictive Modeling for Safety Assessment: Computational tools can be used to predict potential adverse effects, such as proarrhythmic risk, early in the drug development process. researchgate.net This helps in prioritizing analogs with a more favorable safety profile.
The goal of these computational efforts is to rationally design Ersentilide analogs with optimized properties. This could involve modifying the core structure to enhance its β-blocking activity, improve its selectivity for atrial versus ventricular tissue, or alter its pharmacokinetic properties. psu.eduansys.com The integration of computational predictions with experimental validation is key to accelerating the discovery of next-generation antiarrhythmic drugs derived from the Ersentilide scaffold. nih.gov
Investigation of Ersentilide's Effects on Cardiac Remodeling Processes
Cardiac remodeling, characterized by changes in the heart's size, shape, and function, is a common consequence of cardiac injury, such as a myocardial infarction. verywellhealth.com This process is often associated with a poor prognosis and an increased risk of heart failure and arrhythmias. nih.gov Given Ersentilide's demonstrated efficacy in preventing arrhythmias in post-myocardial infarction settings, investigating its potential effects on cardiac remodeling is a logical and important area for future research. oup.comnih.gov
The sympathetic nervous system and the renin-angiotensin-aldosterone system are key drivers of cardiac remodeling. nih.govnih.gov Ersentilide's β-adrenergic blocking properties could potentially mitigate the detrimental effects of sympathetic overstimulation on the heart muscle, thereby attenuating adverse remodeling. oup.com
Future investigations should aim to:
Evaluate Changes in Cardiac Structure and Function: Studies using imaging techniques like echocardiography could assess whether long-term treatment with Ersentilide can prevent or reverse changes in left ventricular size, shape, and ejection fraction following myocardial infarction. verywellhealth.comacc.org
Examine Molecular and Cellular Mechanisms: Research could explore Ersentilide's impact on key signaling pathways and cellular processes involved in cardiac remodeling, such as fibroblast activation, collagen deposition, and myocyte hypertrophy. nih.govjci.org
Assess Biomarkers of Remodeling: Monitoring biomarkers associated with cardiac stress and fibrosis, such as NT-proBNP and procollagen (B1174764) type I C-terminal propeptide (PICP), could provide insights into Ersentilide's effects on the remodeling process. medrxiv.org
Understanding whether Ersentilide possesses anti-remodeling properties in addition to its antiarrhythmic effects would significantly enhance its therapeutic profile and potential clinical applications. verywellhealth.com
Development of Targeted Delivery Systems for Ersentilide Derivatives
Targeted drug delivery systems offer the potential to enhance the therapeutic efficacy of drugs while minimizing systemic side effects. nih.govfrontiersin.org For antiarrhythmic drugs like Ersentilide and its future derivatives, developing targeted delivery strategies could be a significant advancement.
The primary goal of targeted delivery for an Ersentilide derivative would be to achieve a higher concentration of the drug at its site of action in the heart, while reducing its exposure to other tissues. This could be particularly beneficial in minimizing potential off-target effects. mdpi.com
Potential strategies for targeted delivery of Ersentilide derivatives include:
Nanoparticle-Based Carriers: Encapsulating the drug in nanoparticles can improve its pharmacokinetic properties and allow for targeted delivery. frontiersin.orgmdpi.com These nanoparticles can be engineered to release the drug in response to specific physiological cues present in the diseased heart tissue. uchicagomedicine.org
Antibody-Drug Conjugates: Attaching the drug to an antibody that specifically recognizes a protein expressed on the surface of cardiac cells could direct the drug to the heart. nih.gov
Ligand-Targeted Systems: Utilizing ligands that bind to receptors abundant in cardiac tissue can facilitate the targeted delivery of the drug. nih.gov
Q & A
Q. Key Considerations for Researchers :
- Ethical Compliance : Disclose all conflicts of interest and obtain institutional review board (IRB) approval for studies involving human-derived samples .
- Iterative Refinement : Revisit research questions as new data emerges, using tools like PRISMA flow diagrams to document literature review updates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
